3-(Methoxycarbonyl)-2-methylbenzoic acid
Description
Benzoic Acid Derivatives: A Class of Versatile Chemical Scaffolds in Organic Synthesis
Benzoic acid, the simplest aromatic carboxylic acid, and its derivatives are a cornerstone of modern organic synthesis. wikipedia.org These compounds are not only prevalent in nature, found in many plants as intermediates in the biosynthesis of secondary metabolites, but are also produced on a large industrial scale for a vast array of applications. ymerdigital.comijcrt.org Their utility stems from the reactivity of both the carboxyl group and the aromatic ring.
As versatile chemical scaffolds, benzoic acid derivatives are crucial starting materials and intermediates in the production of pharmaceuticals, agrochemicals, perfumes, and polymers. preprints.orgresearchgate.net The carboxyl group can be readily converted into other functional groups such as esters, amides, and acid halides, providing a gateway to a wide range of chemical transformations. wikipedia.org Furthermore, the benzene (B151609) ring can be functionalized through electrophilic aromatic substitution, allowing for the introduction of additional substituents that modulate the molecule's biological activity and physical properties. This adaptability makes the benzoic acid framework a highly valued structural motif in the design and synthesis of new bioactive molecules and functional materials. ymerdigital.compreprints.org
The Significance of Ortho-Methyl and Meta-Methoxycarbonyl Substitution Patterns in Aromatic Systems
The chemical behavior of a substituted benzene ring is profoundly influenced by the electronic and steric nature of its substituents. In 3-(Methoxycarbonyl)-2-methylbenzoic acid, the specific placement of the methyl group at the ortho-position and the methoxycarbonyl group at the meta-position (relative to the primary carboxyl group) creates a complex and distinct chemical environment.
The ortho-methyl group exerts several effects. As an alkyl group, it is weakly electron-donating through an inductive effect, which generally activates the aromatic ring towards electrophilic substitution. However, its position adjacent to the primary carboxyl group introduces a significant steric influence known as the "ortho effect." vedantu.comwikipedia.org This steric hindrance can force the carboxyl group to twist out of the plane of the benzene ring, which inhibits resonance between the ring and the carboxyl group. vedantu.comwikipedia.org This disruption of coplanarity typically increases the acidity of the benzoic acid derivative compared to its para and meta isomers. vedantu.comquora.com
The meta-methoxycarbonyl group (-COOCH₃) is an ester, which functions as an electron-withdrawing group. wikipedia.orgmasterorganicchemistry.com It deactivates the aromatic ring towards electrophilic attack by pulling electron density away from the benzene ring through both inductive and resonance effects. As a deactivating group, it directs incoming electrophiles to the meta-position relative to itself. masterorganicchemistry.com
The interplay of an activating, sterically influential ortho-substituent with a deactivating meta-substituent results in a unique pattern of reactivity. This specific arrangement allows for precise control in multi-step syntheses, where the distinct electronic and steric environments at each position on the ring can be exploited for selective chemical modifications.
Scope and Research Focus on this compound
While the broader classes of benzoic acids and their simpler derivatives have been extensively studied, the research focus on this compound is more specialized. It is primarily recognized for its role as a highly functionalized intermediate and building block in targeted organic synthesis. Its value lies not in widespread, direct applications, but in its potential as a starting material for constructing more complex and sterically hindered molecules.
The molecule possesses three distinct functional groups—a carboxylic acid, an ester, and a methyl group—each offering a handle for different chemical reactions. This trifunctional nature allows chemists to perform sequential and selective modifications, building molecular complexity in a controlled manner. The research focus is therefore on leveraging this structural and electronic uniqueness for the synthesis of specific, high-value target compounds, such as pharmaceuticals or specialized polymers, where this particular substitution pattern is a required structural element.
Chemical and Physical Properties
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Synonyms | 2-Methyl-1,3-benzenedicarboxylic acid 3-monomethyl ester, 3-Carboxy-2-methylbenzoic acid methyl ester |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxycarbonyl-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-7(9(11)12)4-3-5-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQCPLGCJVTATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Methoxycarbonyl 2 Methylbenzoic Acid and Its Precursors
Strategic Disconnections and Retrosynthetic Analysis for 3-(Methoxycarbonyl)-2-methylbenzoic Acid Synthesis
Retrosynthetic analysis of this compound offers several logical pathways for its synthesis. A primary disconnection strategy involves targeting the methoxycarbonyl and carboxylic acid functional groups. One common approach is to disconnect the ester to its corresponding carboxylic acid and methanol (B129727), and the carboxylic acid to a nitrile precursor. This leads back to a key intermediate, 3-amino-2-methylbenzoic acid. The amino group can be introduced through the reduction of a nitro group, suggesting 2-methyl-3-nitrobenzoic acid as a plausible precursor. This intermediate can, in turn, be synthesized from more readily available starting materials like m-toluic acid or 3-nitro-o-xylene. ontosight.aigoogle.com
An alternative retrosynthetic route considers the direct introduction of the carboxylic acid or methoxycarbonyl group onto a pre-functionalized benzene (B151609) ring. This could involve the carboxylation of a suitable organometallic species derived from a 2-methylbenzoate (B1238997) derivative.
Esterification and Carboxylation Approaches for the Formation of the Methoxycarbonyl and Carboxylic Acid Moieties
The formation of the methoxycarbonyl and carboxylic acid groups on the benzene ring can be achieved through both direct and indirect methods.
Direct Esterification Pathways of Benzoic Acid Derivatives
Direct esterification, particularly the Fischer-Speier esterification, is a widely used method for converting carboxylic acids to esters. In the context of this compound synthesis, a precursor such as 3-carboxy-2-methylbenzoic acid could be selectively esterified at the 3-position. The reaction typically involves refluxing the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The efficiency of this reaction is often improved by using an excess of the alcohol or by removing the water formed during the reaction to drive the equilibrium towards the product.
| Reaction | Reactants | Catalyst | Conditions | Product |
| Fischer Esterification | Benzoic acid derivative, Methanol | Sulfuric Acid | Reflux | Methyl Ester |
Indirect Routes via Nitrile Hydrolysis and Subsequent Esterification
An indirect yet powerful method for introducing the methoxycarbonyl group involves the hydrolysis of a nitrile (cyano group) to a carboxylic acid, followed by esterification. scirp.org This pathway is particularly useful when the cyano group can be readily introduced onto the aromatic ring. The hydrolysis of the nitrile can be performed under either acidic or basic conditions. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid. chemguide.co.uk Basic hydrolysis is often carried out by refluxing the nitrile with an aqueous solution of a base like sodium hydroxide (B78521), which initially forms the carboxylate salt. libretexts.org Subsequent acidification then yields the carboxylic acid. libretexts.org Following hydrolysis, the resulting carboxylic acid can be esterified as described in the direct esterification pathways.
| Step | Reaction | Reagents | Conditions | Intermediate/Product |
| 1 | Nitrile Hydrolysis (Acidic) | Nitrile, H₂O, H₂SO₄ | Heat | Carboxylic Acid |
| 2 | Nitrile Hydrolysis (Basic) | Nitrile, NaOH, H₂O | Heat, then H₃O⁺ | Carboxylic Acid |
| 3 | Esterification | Carboxylic Acid, Methanol, H₂SO₄ | Reflux | Methyl Ester |
Aromatic Functionalization Techniques for Methyl and Methoxycarbonyl Group Introduction
The strategic placement of the methyl and methoxycarbonyl groups on the benzene ring is crucial and can be accomplished using a variety of aromatic functionalization techniques.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and a key method for introducing functional groups onto a benzene ring. aiinmr.com In the synthesis of precursors to this compound, nitration is a particularly relevant EAS reaction. For instance, the nitration of 2-methylbenzoic acid can yield 2-methyl-3-nitrobenzoic acid. ontosight.ai This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The directing effects of the substituents already present on the ring are critical for achieving the desired regioselectivity. The methyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. wikipedia.org In the case of 2-methylbenzoic acid, the directing effects of both groups must be considered to predict the major product of nitration.
| Reaction | Substrate | Reagents | Electrophile | Product |
| Nitration | 2-Methylbenzoic Acid | HNO₃, H₂SO₄ | NO₂⁺ | 2-Methyl-3-nitrobenzoic acid |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) provides a powerful tool for the regioselective functionalization of aromatic rings. This strategy utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then react with various electrophiles to introduce a wide range of substituents.
In a potential synthetic route to this compound, a protected 2-methylbenzoic acid derivative could be subjected to DoM. The carboxylate group itself, or a derivative such as an amide, can act as a DMG. Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) would generate a lithiated species at the 3-position. This intermediate could then be quenched with an electrophile like carbon dioxide to introduce a carboxylic acid group, or with a chloroformate to directly install the methoxycarbonyl group.
| Directing Group | Base | Electrophile | Product |
| Carboxylate | s-BuLi/TMEDA | CO₂ | 3-Carboxy-2-methylbenzoic acid |
| Amide | n-BuLi | ClCO₂Me | 3-(Methoxycarbonyl)-2-methylbenzamide |
Transition-Metal-Catalyzed Coupling Reactions in the Synthesis of Substituted Benzoic Acids (e.g., Suzuki-Miyaura, Heck Reactions)
The synthesis of polysubstituted benzoic acids, including precursors to this compound, has been significantly advanced by the advent of transition-metal-catalyzed cross-coupling reactions. These methods offer powerful tools for forming carbon-carbon bonds with high efficiency and functional group tolerance. nih.gov Among the most prominent are the Suzuki-Miyaura and Heck reactions, which provide versatile pathways to introduce aryl, vinyl, or alkyl substituents onto a benzene ring. organic-chemistry.orglibretexts.org
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is exceptionally useful for creating biaryl structures or introducing alkyl groups. nih.gov In the context of synthesizing substituted benzoic acids, a key strategy would involve coupling an arylboronic acid with a halogenated benzoic acid derivative, or vice versa. The catalytic cycle typically involves three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates. nih.gov
The Heck reaction , also catalyzed by palladium, forms a carbon-carbon bond by coupling an unsaturated halide with an alkene in the presence of a base. wikipedia.orgmdpi.com While its primary application is the synthesis of substituted alkenes, variations and tandem reactions can be employed in the synthesis of complex cyclic structures derived from benzoic acids. nih.govwikipedia.org For instance, an ortho-alkenyl benzoic acid could undergo an intramolecular Heck reaction to form a new ring system. nih.gov The reaction generally proceeds with excellent stereoselectivity. organic-chemistry.org
These coupling reactions represent a significant improvement over classical methods, which often require harsh conditions or multi-step procedures. The mild reaction conditions of Suzuki-Miyaura and Heck couplings are compatible with a wide array of functional groups, including esters and carboxylic acids, making them highly suitable for the synthesis of complex molecules like this compound and its precursors. nih.gov
Table 1: Comparison of Suzuki-Miyaura and Heck Reactions for Benzoic Acid Synthesis
| Feature | Suzuki-Miyaura Coupling | Heck Reaction |
|---|---|---|
| Coupling Partners | Organoboron compound + Organic halide/triflate | Alkene + Unsaturated halide/triflate |
| Primary Product | Biaryls, styrenes, polyolefins | Substituted alkenes |
| Catalyst System | Pd(0) or Pd(II) precursors (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with phosphine (B1218219) or NHC ligands nih.gov | Pd(0) or Pd(II) precursors (e.g., Pd(OAc)₂, PdCl₂) with phosphine ligands wikipedia.org |
| Base | Required (e.g., K₂CO₃, Cs₂CO₃, NaOH) nih.gov | Required (e.g., Et₃N, K₂CO₃) wikipedia.org |
| Key Advantage | High functional group tolerance, commercial availability of boronic acids, generally non-toxic byproducts. nih.gov | Does not require pre-formation of an organometallic reagent for the alkene component. mdpi.com |
| Relevance to Target | Could be used to couple a methylboronic acid with a 2-bromo-3-(methoxycarbonyl)benzoic acid precursor. | Could be used to synthesize an alkenyl-substituted precursor for further elaboration. |
Chemo- and Regioselective Synthesis Strategies for this compound
Achieving the specific 1,2,3-substitution pattern of this compound requires precise control over the chemo- and regioselectivity of the synthetic steps. The challenge lies in directing incoming functional groups to the correct positions on the benzene ring, avoiding the formation of undesired isomers.
A plausible strategy begins with a starting material where the initial substituents direct subsequent reactions in a predictable manner. For example, starting with m-toluic acid (3-methylbenzoic acid), nitration is a key step in the synthesis of important agricultural chemicals. patsnap.com However, the methyl and carboxyl groups direct nitration to different positions, leading to a mixture of products. To achieve high regioselectivity, reaction conditions such as temperature must be carefully controlled. A synthesis of 2-nitro-3-methylbenzoic acid reports high conversion and selectivity by reacting powdered m-toluic acid with nitric acid at temperatures between -30 to -15 °C. patsnap.com
From a precursor like 2-bromo-3-methylbenzoic acid, which can be synthesized via a multi-step process from p-nitrotoluene, the next step would be the selective introduction of the methoxycarbonyl group. orgsyn.org A transition-metal-catalyzed carbonylation reaction could potentially achieve this. Alternatively, a precursor like 2-methyl-3-aminobenzoic acid could be synthesized, followed by a Sandmeyer-type reaction to introduce a cyano group, which can then be hydrolyzed to a carboxylic acid and subsequently esterified.
Another advanced approach involves directed ortho-lithiation. Starting with a precursor like 2-methylbenzoic acid, the carboxylic acid group can direct a strong base (like n-butyllithium complexed with TMEDA) to deprotonate the ortho position at C6. To achieve substitution at the C3 position, a more complex strategy involving blocking groups or starting with a differently substituted ring would be necessary.
A hypothetical regioselective route could be envisioned as follows:
Starting Material : Begin with 2-bromo-3-methylphenol. The hydroxyl group is a strong ortho-, para-director, and the bromine provides a handle for later carbonylation or coupling.
Protection : Protect the hydroxyl group (e.g., as a methyl ether, forming 2-bromo-1-methoxy-3-methylbenzene) to prevent interference in subsequent steps.
Carboxylation : Introduce the carboxylic acid group at the position ortho to the methoxy (B1213986) group. This could be achieved via lithiation followed by quenching with carbon dioxide. This step is critical for establishing the final substitution pattern.
Esterification : Convert the newly introduced carboxylic acid to its methyl ester.
Final Carboxylation/Esterification : The bromine atom, now at the desired position relative to the other substituents, can be converted to the final carboxylic acid group via a Grignard reaction or a palladium-catalyzed carbonylation, followed by esterification to yield the target this compound. This multi-step process, while complex, allows for precise control over the placement of each functional group.
Industrial Process Scale-Up Considerations and Method Development
Translating a laboratory synthesis of this compound to an industrial scale introduces numerous challenges that must be addressed for a process to be safe, efficient, and economically viable. Key considerations include cost of raw materials, reaction conditions, catalyst efficiency, and environmental impact. google.com
Raw Material Sourcing and Cost : The commercial production of benzoic acid itself is a high-yield process involving the cobalt- or manganese-catalyzed oxidation of toluene (B28343) with oxygen. wikipedia.org For a substituted derivative like the target compound, the cost and availability of the starting materials are paramount. A process starting from an inexpensive bulk chemical like 3-chloro-o-xylene, as described in a patent for the related 2-methyl-3-methoxybenzoic acid, would be advantageous. google.com
Reaction Conditions and Equipment : Industrial reactors operate under strict temperature and pressure controls. For catalytic reactions, such as the oxidation of a xylene derivative, temperatures can range from 100-210 °C and pressures from 0.1-3 MPa. google.com Managing the heat generated from exothermic reactions is critical to prevent runaway reactions and ensure product quality. The choice of solvent is also crucial; it must be effective, easy to recover, and have a low environmental and safety hazard profile.
Catalyst Selection and Lifecycle : For processes employing transition-metal catalysts (e.g., palladium for cross-coupling or cobalt/manganese for oxidation), the cost, activity (Turnover Number, TON), and stability of the catalyst are major factors. google.com On an industrial scale, catalyst recovery and recycling are essential for economic feasibility. Heterogeneous catalysts or catalyst systems that can be easily separated from the product stream are often preferred.
Downstream Processing and Purity : Isolation and purification of the final product must be efficient and scalable. This typically involves steps like extraction, crystallization, and filtration. The process must consistently produce the product at a specified purity, minimizing byproducts that can arise from side reactions, such as the hydrolysis of the ester group. google.com
Safety and Environmental Concerns : The generation of chemical waste is a significant consideration. Processes that minimize waste, avoid hazardous reagents, and allow for solvent recycling are preferred. A thorough hazard analysis of each step is required to ensure safe operation on a large scale.
Table 2: Key Industrial Scale-Up Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Materials | High-purity reagents | Cost-effective, bulk chemicals |
| Reaction Vessel | Glassware (mL to L) | Steel or glass-lined reactors (hundreds to thousands of L) |
| Heat Transfer | Heating mantles, oil baths | Internal coils, external jackets for precise temperature control |
| Catalyst Loading | Often high (mol%) | Minimized for cost; recovery and reuse are critical |
| Purification | Chromatography, simple crystallization | Multi-stage crystallization, distillation, filtration |
| Waste Management | Small-scale disposal | Large-volume waste stream treatment and solvent recovery |
| Process Control | Manual monitoring | Automated control systems for temperature, pressure, and additions |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Methoxycarbonyl 2 Methylbenzoic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of derivatives such as amides and esters, and under certain conditions, the removal of the group via decarboxylation.
The conversion of the carboxylic acid moiety of 3-(methoxycarbonyl)-2-methylbenzoic acid into amides or new esters is a fundamental transformation.
Amide Bond Formation: The direct condensation of a carboxylic acid and an amine to form an amide bond is a cornerstone of organic synthesis. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. A variety of modern coupling agents have been developed to achieve this transformation under mild conditions and with high yields. For instance, titanium(IV) chloride (TiCl₄) can be used to mediate the direct amidation of benzoic acids in pyridine (B92270) at elevated temperatures. nih.gov This method is effective for a wide range of substrates. nih.gov Another approach involves the use of methoxysilanes as coupling agents in a solvent-free procedure, which can proceed efficiently without the strict exclusion of air or moisture. rsc.org More sophisticated methods utilize phosphonium (B103445) salts, generated in situ from reagents like N-chlorophthalimide and triphenylphosphine, to activate the carboxylic acid for amide bond formation. acs.org
| Reagent/System | Typical Conditions | Key Features |
|---|---|---|
| Titanium(IV) Chloride (TiCl₄) | Pyridine, 85 °C | Effective for a wide range of carboxylic acids and amines. nih.gov |
| Tetramethoxysilane | Solvent-free, heat | Proceeds without exclusion of air or moisture. rsc.org |
| PPh₃ / N-haloimide | Anhydrous acetonitrile (B52724), room temp. | In situ generation of phosphonium salts for activation. acs.org |
Esterification Reactions: The carboxylic acid group can undergo esterification, most commonly through the Fischer esterification method. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. pbworks.comtruman.edu The reaction is an equilibrium process, and to achieve high yields of the ester product, the equilibrium must be shifted to the right. tcu.edu This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed. tcu.edu Solid acid catalysts, such as those based on zirconium and titanium, have also been developed to facilitate esterification, offering advantages in terms of catalyst separation and reuse. mdpi.com
| Method | Catalyst | Typical Conditions |
|---|---|---|
| Fischer Esterification | Conc. H₂SO₄ | Excess alcohol, reflux. truman.edu |
| Solid Acid Catalysis | Zirconium/Titanium Oxides | Methanol (B129727), heat; allows for easier catalyst recovery. mdpi.com |
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a challenging transformation for simple benzoic acids. These compounds are thermally stable, and their decarboxylation typically requires high temperatures and the presence of ortho-substituents that can stabilize the transition state. nih.gov The direct thermal decarboxylation of unsubstituted benzoic acid requires temperatures well above 140 °C. nih.gov
However, modern synthetic methods have enabled decarboxylation under milder conditions. rsc.org Catalytic systems, particularly those employing copper, can facilitate the process. For example, a protocol for the decarboxylative hydroxylation of benzoic acids to phenols operates at 35 °C through a photoinduced ligand-to-metal charge transfer (LMCT) mechanism involving copper carboxylates. nih.gov This process generates an aryl radical that can be functionalized. nih.gov Similarly, silver carbonate in the presence of acetic acid has been shown to catalyze the protodecarboxylation (replacement of -COOH with -H) of various heteroaromatic carboxylic acids. organic-chemistry.org While these methods are general for aromatic acids, the specific efficiency for this compound would depend on electronic and steric factors.
Transformations of the Methoxycarbonyl Group
The methoxycarbonyl (methyl ester) group offers a second reactive handle on the molecule, allowing for its conversion into other functional groups.
The methyl ester can be readily hydrolyzed back to a carboxylic acid, which in the case of this compound would yield 2-methylisophthalic acid. This transformation is most commonly achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). chemspider.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final dicarboxylic acid product. chemspider.com
| Reagents | Solvent | General Conditions |
|---|---|---|
| Sodium Hydroxide (NaOH) | Water/Methanol | Heat under reflux, followed by acidification. chemspider.com |
| Potassium Hydroxide (KOH) | Water/Ethanol | Similar to NaOH, followed by acidification. |
| Acid (e.g., aq. HCl or H₂SO₄) | Water | Reversible process, requires heat and often excess water. pbworks.com |
The ester and carboxylic acid groups can both be reduced. The choice of reducing agent is critical to control the outcome. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the carboxylic acid functionalities to primary alcohols. In the case of this compound, this would produce (3-(hydroxymethyl)-2-methylphenyl)methanol.
Selective reduction is also possible. Borane (BH₃) and its complexes are known to selectively reduce carboxylic acids in the presence of esters. Conversely, careful control of reaction conditions, such as using diisobutylaluminium hydride (DIBAL-H) at low temperatures, can facilitate the partial reduction of the ester to an aldehyde, although over-reduction to the alcohol is a common side reaction.
| Reducing Agent | Carboxylic Acid Group | Methoxycarbonyl Group | Expected Product from this compound |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Reduced to Alcohol | Reduced to Alcohol | (3-(Hydroxymethyl)-2-methylphenyl)methanol |
| Borane (BH₃•THF) | Reduced to Alcohol | Generally Unreactive | Methyl 3-(hydroxymethyl)-2-methylbenzoate |
| Sodium Borohydride (NaBH₄) | Generally Unreactive | Generally Unreactive | No reaction |
Transesterification is the process of converting one ester into another by reacting it with an alcohol, effectively exchanging the alkoxy group. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
In base-catalyzed transesterification, an alkoxide corresponding to the new alcohol attacks the carbonyl carbon of the methyl ester. masterorganicchemistry.com To drive the reaction to completion, the new alcohol is typically used in large excess as the solvent. masterorganicchemistry.com
Acid-catalyzed transesterification proceeds by protonating the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol. masterorganicchemistry.com Like Fischer esterification, this is an equilibrium-controlled process that requires a large excess of the new alcohol to favor product formation. masterorganicchemistry.com The synthesis of various benzoate (B1203000) esters from methyl benzoate using titanate catalysts has also been reported, demonstrating the utility of this reaction. researchgate.net
Aromatic Ring Functionalizations and Derivatizations of this compound
The reactivity of the aromatic ring in this compound is governed by the electronic and steric properties of its three substituents: the carboxyl group (-COOH) at position 1, the methyl group (-CH3) at position 2, and the methoxycarbonyl group (-COOCH3) at position 3. These substituents collectively influence the regioselectivity of electrophilic aromatic substitution reactions and open avenues for directed functionalization methodologies.
Electrophilic Aromatic Substitution: Nitration, Halogenation, and Sulfonation
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The outcome of these reactions on a substituted benzene (B151609) ring is determined by the directing effects of the existing substituents. wikipedia.org Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing), and they direct incoming electrophiles to specific positions on the ring. wikipedia.orgnih.gov
In the case of this compound, the substituents present a competitive scenario:
Carboxylic Acid (-COOH) at C1: This is a deactivating, meta-directing group due to its electron-withdrawing nature. wikipedia.orgreddit.com It directs incoming electrophiles to the C3 and C5 positions.
Methyl (-CH3) at C2: This is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects. nih.govlibretexts.org It directs incoming electrophiles to the C3, C5 (para), and C6 (ortho) positions.
Methoxycarbonyl (-COOCH3) at C3: Similar to the carboxylic acid, this is a deactivating, meta-directing group. wikipedia.org It directs incoming electrophiles to the C1 and C5 positions.
The available positions for substitution on the ring are C4, C5, and C6. A consensus of the directing effects points towards the C5 position as the most probable site for electrophilic attack. The C5 position is electronically favored by all three substituents: it is meta to both deactivating groups (-COOH and -COOCH3) and para to the activating methyl group. The C6 position is activated by the methyl group (ortho position) but is sterically hindered by the adjacent methyl and carboxyl groups. The C4 position is ortho to two deactivating groups, making it the least favored site.
Nitration: The introduction of a nitro group (-NO2) is typically achieved using a mixture of nitric acid and sulfuric acid. libretexts.org For this compound, nitration is predicted to yield 5-nitro-3-(methoxycarbonyl)-2-methylbenzoic acid as the major product.
Halogenation: The introduction of a halogen (e.g., -Br, -Cl) is usually accomplished using the diatomic halogen in the presence of a Lewis acid catalyst. wikipedia.org The reaction is expected to be highly selective for the C5 position, yielding 5-halo-3-(methoxycarbonyl)-2-methylbenzoic acid.
Sulfonation: The introduction of a sulfonic acid group (-SO3H) is performed using fuming sulfuric acid. wikipedia.org Similar to nitration and halogenation, the primary product is anticipated to be 5-sulfo-3-(methoxycarbonyl)-2-methylbenzoic acid.
The predicted regioselectivity for these reactions is summarized in the table below.
| Reaction | Reagents | Predicted Major Product | Predicted Minor Product(s) |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-(methoxycarbonyl)-2-methylbenzoic acid | 6-Nitro-3-(methoxycarbonyl)-2-methylbenzoic acid |
| Halogenation | X₂ (X=Cl, Br), Lewis Acid | 5-Halo-3-(methoxycarbonyl)-2-methylbenzoic acid | 6-Halo-3-(methoxycarbonyl)-2-methylbenzoic acid |
| Sulfonation | Fuming H₂SO₄ | 5-Sulfo-3-(methoxycarbonyl)-2-methylbenzoic acid | Negligible due to steric bulk |
This table is based on established principles of electrophilic aromatic substitution and accounts for both electronic and steric effects. Actual experimental yields may vary.
Directed Functionalization at Specific Aromatic Positions
Beyond classical electrophilic substitution, modern synthetic methods allow for functionalization at positions that may not be electronically favored. Directed metalation is a powerful strategy for achieving high regioselectivity in the construction of polysubstituted aromatics. nih.gov The carboxylic acid group can serve as an effective directed metalation group (DMG), guiding deprotonation to its ortho position. organic-chemistry.org
For this compound, the carboxylic acid at the C1 position can direct a strong base, such as an organolithium reagent, to deprotonate an adjacent C-H bond. The two ortho positions are C2 and C6. Since the C2 position is already substituted with a methyl group, the directed metalation is expected to occur exclusively at the C6 position. The resulting aryllithium species can then be trapped with various electrophiles (E+) to introduce a wide range of functional groups at the C6 position, a site that is less accessible via traditional EAS due to steric hindrance.
This methodology, known as Directed ortho-Metalation (DoM), provides a complementary approach to EAS, enabling the synthesis of derivatives that would be difficult to obtain otherwise. nih.govorganic-chemistry.org
Investigating the Steric and Electronic Influences of the Methyl and Methoxycarbonyl Substituents on Reaction Mechanisms
The regiochemical outcome of aromatic substitution reactions on this compound is a direct consequence of the interplay between the steric and electronic effects of its substituents. A detailed analysis of these factors is crucial for understanding and predicting the molecule's reactivity. masterorganicchemistry.com
Electronic Influences: The reaction rate and orientation of electrophilic aromatic substitution are profoundly affected by the electronic nature of the substituents already on the benzene ring. wikipedia.org
Activating Group: The methyl group at C2 is an electron-donating group (+I effect and hyperconjugation), which enriches the electron density of the aromatic ring, particularly at the ortho (C3, C6) and para (C5) positions. libretexts.org This effect stabilizes the positively charged carbocation intermediate (the sigma complex) formed during the rate-determining step of the reaction, thereby increasing the reaction rate compared to benzene. masterorganicchemistry.comlibretexts.org
Deactivating Groups: The carboxylic acid at C1 and the methoxycarbonyl group at C3 are both electron-withdrawing groups (-I and -M effects). They decrease the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org These groups destabilize the sigma complex when the positive charge is located at the ortho or para positions relative to them. Consequently, they direct incoming electrophiles to the meta position (C5), where this destabilization is avoided. wikipedia.org
The combined electronic influence results in a strong preference for substitution at the C5 position, which is activated by the sole activating group and is the consensus meta position for the two deactivating groups.
Steric Influences: Steric hindrance plays a critical role, especially when considering substitution at positions adjacent to bulky groups. youtube.com
The C6 position , while electronically activated by the ortho-directing methyl group, is flanked by the C1-carboxyl group and the C2-methyl group. This creates significant steric congestion, which can impede the approach of an electrophile, particularly a bulky one. Therefore, substitution at C6 is generally disfavored compared to the less hindered C5 position. youtube.com
The C4 position is adjacent to the methoxycarbonyl group at C3, which also exerts some steric hindrance.
The C5 position is the most sterically accessible of the available sites on the ring, further enhancing its favorability as the primary site of substitution.
The following table summarizes the combined influences on the potential substitution sites.
| Position | Electronic Effect from -COOH (C1) | Electronic Effect from -CH₃ (C2) | Electronic Effect from -COOCH₃ (C3) | Net Electronic Effect | Steric Hindrance | Overall Likelihood of Substitution |
| C4 | Deactivating (ortho) | Neutral | Deactivating (ortho) | Strongly Unfavorable | Moderate | Very Low |
| C5 | Directing (meta) | Activating (para) | Directing (meta) | Strongly Favorable | Low | High (Major Product) |
| C6 | Neutral | Activating (ortho) | Neutral | Favorable | High | Low (Minor Product) |
Design and Synthesis of Derivatives and Structural Analogs of 3 Methoxycarbonyl 2 Methylbenzoic Acid
Positional Isomers and Their Comparative Synthetic Studies
The synthesis of positional isomers of 3-(methoxycarbonyl)-2-methylbenzoic acid, where the methoxycarbonyl and methyl groups are situated at different positions on the benzene (B151609) ring, allows for a comparative study of their properties and synthetic accessibility. The strategic placement of these functional groups can significantly influence the molecule's reactivity, steric hindrance, and electronic characteristics.
For instance, the synthesis of 4-methoxy-2-methylbenzoic acid can be achieved through the reaction of 4-methoxytoluene with carbon dioxide in the presence of a catalyst like palladium on carbon. nbinno.com This contrasts with the synthetic routes for this compound, which would typically start from a different isomer of a methylated phthalic acid or a related precursor.
Another relevant isomer is 2-chloro-3-methylbenzoic acid, which can be synthesized from 2,6-dimethyl chlorobenzene (B131634) via an oxidation reaction. patsnap.com While not a direct methoxycarbonyl isomer, its synthesis from a readily available starting material highlights the diverse strategies employed to create substituted benzoic acids. A different approach to a halogenated positional isomer involves the preparation of 2-bromo-3-methylbenzoic acid from p-nitrotoluene through bromination followed by a sequence of reactions including cyanide displacement and hydrolysis. orgsyn.org
Table 1: Comparative Synthesis of Positional Isomers and Related Analogs
| Compound | Starting Material(s) | Key Reaction Steps | Reference |
|---|---|---|---|
| 4-Methoxy-2-methylbenzoic acid | 4-Methoxytoluene, Carbon Dioxide | Catalytic carboxylation | nbinno.com |
| 2-Chloro-3-methylbenzoic acid | 2,6-Dimethyl chlorobenzene | Oxidation | patsnap.com |
| 2-Bromo-3-methylbenzoic acid | p-Nitrotoluene | Bromination, Cyanide displacement, Hydrolysis | orgsyn.org |
| 2-Methyl-3-methoxybenzoic acid | 3-chloro-o-xylene | Oxidation to 2-methyl-3-chlorobenzoic acid, followed by reaction with sodium methoxide | google.com |
Exploration of Homologs and Analogs with Varied Alkyl or Ester Groups
The exploration of homologs and analogs by modifying the alkyl and ester moieties of this compound provides a means to fine-tune the molecule's steric and electronic properties.
Varying the ester group, for example, from a methyl to an ethyl or a more complex alkyl group, can be achieved through standard esterification or transesterification reactions. The synthesis of ethyl 3-[(ethoxycarbonyl)amino]benzoic acid, for instance, involves the reaction of 3-aminobenzoic acid with ethyl chloroformate, showcasing a method for introducing ethyl ester groups. chemicalbook.com Similarly, the preparation of ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate from 5-hydroxy-1-methyl-1H-indole and excess ethyl acetoacetate (B1235776) demonstrates the incorporation of ethyl ester functionalities in more complex structures. nih.govnih.gov These methods can be adapted to synthesize ethyl or other alkyl esters of 2-methylbenzoic acid derivatives.
Homologation, the process of extending the alkyl chain, can be approached by selecting appropriate starting materials. For instance, instead of a methyl group at the 2-position, an ethyl or larger alkyl group could be introduced. The synthesis of such homologs would likely follow similar synthetic strategies to the parent compound, starting from the corresponding alkyl-substituted aromatic precursors.
Table 2: Examples of Analogs with Varied Ester Groups
| Analog | Modification from Parent Compound | General Synthetic Approach |
|---|---|---|
| 3-(Ethoxycarbonyl)-2-methylbenzoic acid | Methyl ester replaced with ethyl ester | Esterification of 2-methyl-isophthalic acid with ethanol |
| Ethyl 3-[(ethoxycarbonyl)amino]benzoic acid | Introduction of an ethoxycarbonylamino group and ethyl ester | Reaction of 3-aminobenzoic acid with ethyl chloroformate chemicalbook.com |
| Ethyl 3-[...]-but-2-enoate derivative | Complex ethyl ester functionality | Reaction with ethyl acetoacetate nih.govnih.gov |
Introduction of Halogen Substituents and Other Functional Groups for Enhanced Reactivity
The introduction of halogen substituents, such as chlorine or bromine, onto the aromatic ring of this compound or its analogs can significantly enhance their reactivity and utility as synthetic intermediates. Halogenated derivatives can serve as precursors for cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents.
Furthermore, the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid involves the reaction of salicylic (B10762653) acid with 3-(chloromethyl)benzoyl chloride, demonstrating the introduction of a chloromethyl group on a benzoic acid derivative. nih.gov The halogenation of aromatic acid derivatives can also be influenced by the presence of activating or deactivating groups, with reaction conditions being tailored to achieve the desired regioselectivity. datapdf.com
Table 3: Examples of Halogenated Derivatives and Their Synthesis
| Halogenated Derivative | Starting Material | Halogenating Agent/Method | Purpose of Halogenation | Reference |
|---|---|---|---|---|
| 3-Bromomethyl-2-chloro-4-methylsulfonyl-benzoic acid methyl ester | 2-Chloro-3-methyl-4-methylsulfonyl-benzoic acid methyl ester | Free-radical initiating bromination | Introduce a reactive bromomethyl group | google.com |
| 2-(Bromomethyl)-3-nitrobenzoic acid methyl ester | 2-Methyl-3-nitrobenzoic acid | Bromine and methanol (B129727) | Create a synthetic intermediate | biosynth.com |
| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | Salicylic acid and 3-(chloromethyl)benzoyl chloride | Acylation with a chloromethyl-substituted benzoyl chloride | Introduce a chloromethyl functional group | nih.gov |
| Methyl 3,5-dibromo-4-toluate | p-Toluyl chloride | Bromination | Increase reactivity for further transformations | datapdf.com |
Chiral Derivatization and Stereoselective Synthesis from this compound Scaffold
The scaffold of this compound can be utilized as a starting point for the synthesis of chiral molecules, including chiral auxiliaries and catalysts for asymmetric reactions. wikipedia.orgnumberanalytics.com A notable application in this area is in the preparation of precursors for Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com
CBS catalysts are widely used for the enantioselective reduction of ketones. alfa-chemistry.com These catalysts are typically derived from chiral amino alcohols, which can be synthesized from amino acids like proline. wikipedia.org While direct synthesis from this compound is not commonly documented, a closely related compound, 3-methoxy-2-methylbenzoic acid, is used in the context of CBS catalysis for asymmetric reduction and synthesis. cymitquimica.com This suggests that derivatives of the 3-carboxy-2-methylbenzoic acid scaffold are valuable precursors for chiral ligands.
The general principle of using a chiral auxiliary involves temporarily incorporating a chiral molecule to guide the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. The synthesis of such auxiliaries often requires multi-step sequences starting from readily available chiral or prochiral materials. The this compound structure, with its distinct functional groups, offers potential handles for attachment to chiral molecules or for transformation into a chiral entity itself.
The development of chiral auxiliaries from this scaffold would involve stereoselective reactions to introduce chirality, followed by transformations to create a recoverable and effective stereodirecting group. This area represents a sophisticated application of the this compound framework in the field of asymmetric synthesis. numberanalytics.comnumberanalytics.com
Advanced Spectroscopic and Structural Characterization of 3 Methoxycarbonyl 2 Methylbenzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 3-(Methoxycarbonyl)-2-methylbenzoic acid and its isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of the molecular structure.
For instance, in the ¹H NMR spectrum of a related compound, 2-fluoro-4-(methoxycarbonyl)benzoic acid, in deuterated chloroform (B151607) (CDCl₃), the proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift, around δ 10.5 ppm. iucr.org The aromatic protons exhibit signals in the range of δ 7.8-8.1 ppm, with their multiplicity and coupling constants providing information about their relative positions on the benzene (B151609) ring. iucr.org The methyl protons of the methoxycarbonyl group characteristically resonate as a sharp singlet at approximately δ 3.97 ppm. iucr.org
Similarly, ¹³C NMR spectroscopy offers complementary structural information. The carbon of the carboxylic acid group in 2-fluoro-4-(methoxycarbonyl)benzoic acid is observed at around δ 168.6 ppm, while the ester carbonyl carbon appears at a similar chemical shift. iucr.org The aromatic carbons resonate in the region of δ 118-137 ppm, and the methoxy (B1213986) carbon is typically found at approximately δ 52.8 ppm. iucr.org
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -COOH | ~10.5 | Broad Singlet | N/A |
| Aromatic-H | 7.8-8.1 | Multiplet | Variable |
| -OCH₃ | ~3.97 | Singlet | N/A |
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| -COOH | ~168.6 |
| -COOCH₃ | ~165.0 |
| Aromatic-C | 118-137 |
| -OCH₃ | ~52.8 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, with a molecular formula of C₁₀H₁₀O₄, the expected exact mass is approximately 194.0579 g/mol .
In the mass spectrum of a related derivative, 2-fluoro-4-(methoxycarbonyl)benzoic acid, the molecular ion peak (M+) was observed at an m/z corresponding to its calculated exact mass. iucr.org Common fragmentation pathways for such compounds involve the loss of small, stable molecules. For instance, the loss of a methoxy group (-OCH₃) from the ester functionality would result in a fragment ion with a lower m/z value. Another characteristic fragmentation is the loss of a carboxyl group (-COOH), which can be observed as a significant peak in the mass spectrum. The precise masses of these fragments, as determined by high-resolution mass spectrometry (HRMS), can further confirm the elemental composition of the fragments and, by extension, the parent molecule.
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺ | C₁₀H₁₀O₄⁺ | 194.0579 | Molecular Ion |
| [M - OCH₃]⁺ | C₉H₇O₃⁺ | 163.0395 | Loss of Methoxy Radical |
| [M - COOH]⁺ | C₉H₉O₂⁺ | 149.0603 | Loss of Carboxyl Radical |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In the IR spectrum of a benzoic acid derivative, a broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak corresponding to the C=O stretching of the carboxylic acid is expected around 1700-1725 cm⁻¹. The C=O stretching of the ester group in this compound would likely appear at a slightly higher wavenumber, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the carboxylic acid and ester groups would be visible in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. For 2-methylbenzoic acid, UV absorption maxima are observed, which are attributed to π → π* transitions within the benzene ring. nist.gov The presence of the carboxyl and methoxycarbonyl substituents on the benzene ring in this compound would be expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700-1725 |
| Ester | C=O Stretch | 1720-1740 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
X-ray Crystallography for Solid-State Structure Elucidation and Crystal Engineering Studies
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of this compound and its derivatives.
For example, the crystal structure of a related compound, 3-acetoxy-2-methylbenzoic acid, reveals that the carboxylic acid group is twisted by 11.37° from the plane of the benzene ring. researchgate.net In the crystal, molecules form inversion dimers through O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.net Such hydrogen bonding is a common feature in the crystal structures of carboxylic acids. The solid-state conformation and packing of this compound would similarly be influenced by a combination of steric effects from the methyl and methoxycarbonyl groups and the formation of hydrogen bonds and other non-covalent interactions. These structural details are vital for crystal engineering studies, which aim to design and synthesize crystalline materials with desired physical and chemical properties.
| Parameter | Typical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Intermolecular Interaction | O-H···O Hydrogen Bonds (Dimers) |
| Carboxylic Acid - Benzene Ring Dihedral Angle | ~10-20° |
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for the isolation of the compound from reaction mixtures. Reversed-phase HPLC is a commonly employed method for the analysis of benzoic acid derivatives. ekb.eg
A typical reversed-phase HPLC method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid such as phosphoric or formic acid to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ekb.eg The separation is based on the differential partitioning of the analyte and any impurities between the nonpolar stationary phase and the polar mobile phase. Detection is commonly achieved using a UV detector set at a wavelength where the aromatic ring exhibits strong absorbance. ekb.eg The retention time of the main peak provides a qualitative measure for identification when compared to a standard, while the peak area allows for quantitative determination of the compound's purity. Method validation according to ICH guidelines ensures the reliability of the analytical procedure. ekb.eg
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-Phase C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) ekb.eg |
| Mobile Phase | Gradient mixture of aqueous buffer (e.g., 0.1% triethylamine) and organic solvent (e.g., acetonitrile/methanol/water) ekb.eg |
| Detection | UV at ~205 nm ekb.eg |
| Flow Rate | ~1.0 mL/min |
Theoretical and Computational Chemistry Investigations of 3 Methoxycarbonyl 2 Methylbenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular and electronic structure of benzoic acid derivatives. jocpr.com For a molecule like 3-(Methoxycarbonyl)-2-methylbenzoic acid, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), can be employed to determine its optimized geometrical parameters, including bond lengths and angles. jocpr.comnih.govresearchgate.netdntb.gov.ua Such calculations, while performed for an isolated molecule in the gaseous phase, often show good agreement with experimental data obtained from techniques like X-ray diffraction. jocpr.com
The electronic properties of the molecule are critical for understanding its reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. jocpr.comjocpr.com A smaller gap suggests that the molecule is more polarizable and reactive.
Furthermore, these calculations can predict a range of reactivity descriptors. jocpr.comresearchgate.net The Molecular Electrostatic Potential (MEP) surface, for instance, maps the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack. researchgate.net Other calculated parameters, such as ionization potential, electron affinity, electrophilicity index, chemical potential, electronegativity, softness, and hardness, provide a comprehensive profile of the molecule's chemical behavior. jocpr.comjocpr.com Natural Bond Orbital (NBO) analysis can also be performed to understand intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. jocpr.comjocpr.com
Table 1: Predicted Electronic Properties of Benzoic Acid Derivatives from Quantum Chemical Calculations
| Property | Description | Typical Method | Reference Compound Example |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | DFT (B3LYP) | 3-Acetoxy-2-methylbenzoic acid jocpr.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | DFT (B3LYP) | 3-Acetoxy-2-methylbenzoic acid jocpr.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | DFT (B3LYP) | 4-Bromo-3-(methoxymethoxy) benzoic acid researchgate.net |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | DFT (B3LYP) | 3-Acetoxy-2-methylbenzoic acid jocpr.com |
| Electron Affinity | The energy released when an electron is added to the molecule. | DFT (B3LYP) | 3-Acetoxy-2-methylbenzoic acid jocpr.com |
| Electrophilicity Index | A measure of the electrophilic character of a molecule. | DFT (B3LYP) | 3-Acetoxy-2-methylbenzoic acid jocpr.com |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. ucl.ac.uknih.govresearchgate.net For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in various solvents or in the solid state. ucl.ac.ukacs.orgresearchgate.net These simulations model the molecule's behavior by solving Newton's equations of motion for its atoms, using force fields like the General Amber Force Field (GAFF) to describe the interatomic forces. ucl.ac.uk
A key application of MD is the analysis of the rotational freedom of the carboxyl and methoxycarbonyl groups. The simulations can reveal the preferred orientations of these functional groups relative to the benzene (B151609) ring and the energy barriers associated with their rotation. This is crucial for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors. ucl.ac.uk
MD simulations are also particularly useful for investigating intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.govacs.org In solution, these simulations can predict the extent of self-association, for instance, the formation of hydrogen-bonded dimers, which is a characteristic feature of carboxylic acids. ucl.ac.ukacs.org The simulations can also detail the interactions between the solute and solvent molecules, helping to explain solubility and crystallization behavior. ucl.ac.uk By analyzing the trajectories from MD simulations, it is possible to identify the most stable conformations and the dominant types of intermolecular associates present in a given environment. ucl.ac.uknih.gov
Prediction of Physicochemical Parameters via Computational Methods (e.g., pKa, Lipophilicity, Topological Polar Surface Area)
Computational methods are widely used to predict key physicochemical properties of molecules, which are essential for applications in medicinal chemistry and material science. nih.gov For this compound, these methods can provide estimates for properties like pKa, lipophilicity (logP), and Topological Polar Surface Area (TPSA).
The acid dissociation constant (pKa) is a critical parameter that determines the ionization state of the carboxylic acid group at a given pH. nih.gov Computational pKa prediction can be performed using various approaches, including quantum mechanical methods combined with continuum solvation models (like COSMO or SMD) and empirical or machine learning-based QSAR models. peerj.comnih.govcore.ac.ukpeerj.com These models often achieve a good level of accuracy, with prediction errors typically within one log unit. nih.gov Given that many QSAR models for pKa are trained on specific chemical classes, models developed for benzoic acids would be particularly relevant. nih.gov
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a molecule's preference for a nonpolar versus a polar solvent. It is a crucial determinant of a drug's pharmacokinetic properties. mdpi.com Numerous computational tools are available to calculate logP based on the molecular structure, often using fragment-based or property-based methods.
The Topological Polar Surface Area (TPSA) is another important descriptor, calculated from the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of properties like intestinal absorption and blood-brain barrier penetration. Like logP, TPSA can be readily calculated from the 2D or 3D structure of the molecule using various software packages.
Table 2: Computationally Predicted Physicochemical Parameters for Benzoic Acid Derivatives
| Parameter | Description | Common Computational Approach | Importance |
| pKa | Acid dissociation constant. | Quantum mechanics with solvation models, QSAR. peerj.comnih.gov | Determines ionization state and solubility at different pH values. nih.gov |
| logP | Logarithm of the octanol-water partition coefficient. | Fragment-based methods, property-based calculations. mdpi.com | Indicates lipophilicity, affecting absorption and distribution. |
| TPSA | Topological Polar Surface Area. | Sum of surface contributions of polar atoms. | Correlates with membrane permeability and bioavailability. |
In Silico Modeling for Reaction Pathway Elucidation and Catalyst Design
In silico modeling plays a crucial role in understanding chemical reactions, allowing for the elucidation of reaction mechanisms and the rational design of catalysts. pnnl.gov For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can provide valuable mechanistic insights. nih.govmdpi.com
DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. mdpi.com This allows for the determination of activation energies and reaction enthalpies, which are key to understanding reaction kinetics and thermodynamics. researchgate.net For instance, in the esterification of benzoic acid, computational models can help to clarify the role of the catalyst and the mechanism of proton transfer and nucleophilic attack. researchgate.nettcu.edumerckmillipore.com Similarly, for more complex reactions like transition metal-catalyzed C-H activation, DFT studies can explain the regioselectivity and the influence of different ligands on the catalyst's performance. mdpi.com
Beyond mechanistic elucidation, computational chemistry is a powerful tool for catalyst design. pnnl.govnih.govrsc.org By calculating the properties of potential catalysts and their interactions with the reactants, it is possible to screen for candidates with improved activity and selectivity in silico, before undertaking experimental synthesis and testing. nih.govrsc.org This approach can significantly accelerate the discovery of new and more efficient catalysts for reactions involving benzoic acid derivatives. For example, computational screening can identify catalysts that lower the activation energy of the rate-determining step or that favor the formation of a desired product isomer. mdpi.comnih.gov
Structure-Reactivity Relationship (SAR) Studies based on Computational Data
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govherts.ac.ukorientjchem.org Computational data is central to modern SAR and QSAR, providing a wide range of molecular descriptors that can be used to build predictive models. dergipark.org.trnih.gov
For a series of derivatives based on the this compound scaffold, computational descriptors can be calculated to quantify various aspects of their structure. These descriptors fall into several categories, including electronic (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., calculated logP). orientjchem.orgnih.gov
Once these descriptors are calculated for a set of molecules with known activities (e.g., inhibitory activity against an enzyme), statistical methods like multiple linear regression or machine learning algorithms can be used to develop a QSAR model. orientjchem.org This model takes the form of a mathematical equation that relates the descriptors to the activity. nih.govunej.ac.id
Such models are valuable for several reasons. They can provide insight into the molecular properties that are most important for a given activity, guiding the design of more potent or selective compounds. mdpi.comiomcworld.com For example, a QSAR study might reveal that the inhibitory activity of a series of benzoic acid derivatives against a particular enzyme is positively correlated with hydrophobicity and the presence of a hydrogen bond donor at a specific position. mdpi.comnih.govresearchgate.net This information can then be used to propose new derivatives with enhanced activity for synthesis and testing. nih.govnih.gov
Applications of 3 Methoxycarbonyl 2 Methylbenzoic Acid As a Versatile Building Block in Organic Synthesis
Utilization in the Synthesis of Complex Organic Molecules
Specific examples or detailed research findings on the utilization of 3-(Methoxycarbonyl)-2-methylbenzoic acid as a key building block in the total synthesis of complex organic molecules are not available in the reviewed literature.
Role as an Intermediate in the Preparation of Pharmaceutical Precursors
There is no specific information available in the searched scientific literature or patents that documents the role of this compound as an intermediate in the synthesis of pharmaceutical precursors or active pharmaceutical ingredients (APIs). While benzoic acid derivatives, in general, are crucial in medicinal chemistry, the specific contribution of this compound is not documented. preprints.org
Application in the Synthesis of Agrochemical Intermediates
While related isomers like 3-methoxy-2-methylbenzoic acid are known intermediates for insecticides such as methoxyfenozide, no direct evidence or documentation was found that establishes this compound as a precursor or intermediate in the synthesis of agrochemicals. google.comgoogle.comfederalregister.gov
Integration into Multi-Component Reactions and Cascade Processes
While multi-component reactions (MCRs) and cascade processes are powerful tools in modern organic synthesis for creating molecular complexity, there are no specific, documented instances of this compound being utilized as a reactant in such processes. nih.govmdpi.comfu-berlin.de
Exploration of 3 Methoxycarbonyl 2 Methylbenzoic Acid in Chemical Biology and Mechanistic Medicinal Chemistry Research
Investigation of Molecular Interactions with Biological Macromolecules (e.g., proteins, enzymes, nucleic acids)
The interaction of small molecules with biological macromolecules is fundamental to their function. Substituted methyl benzoates and benzoic acids have been shown to bind to transport proteins like serum albumin, which can significantly affect their distribution and bioavailability.
Studies on methyl benzoate (B1203000) derivatives interacting with bovine serum albumin (BSA), a protein structurally similar to human serum albumin, reveal that these interactions are often driven by the formation of stable complexes. mdpi.com Spectroscopic analysis, including absorption and fluorescence titration, has demonstrated that such binding can quench the intrinsic fluorescence of tryptophan residues within the protein. This quenching is typically a static mechanism, indicating the formation of a ground-state complex between the small molecule and the protein. mdpi.com
The binding constants (K) for these interactions are often in the order of 10⁴ M⁻¹, signifying a strong association. mdpi.com The primary forces driving these interactions are thought to be hydrogen bonds and van der Waals forces. nih.gov Molecular docking and spectroscopic data suggest that these small molecules often bind within hydrophobic pockets of the albumin protein, specifically near tryptophan residues like Trp-134 or Trp-212 in BSA. mdpi.com The environment within these biological nanocavities is significantly different from that of an aqueous solution, leading to slower solvation dynamics for the bound molecule. mdpi.com While specific studies on 3-(Methoxycarbonyl)-2-methylbenzoic acid are not prevalent, the principles derived from its analogs suggest it would likely exhibit similar binding behavior to serum albumins. Interactions with nucleic acids have been less thoroughly investigated for this class of simple benzoic acid derivatives.
Table 1: Binding Parameters of Benzoic Acid Analogs with Serum Albumin This table presents data from related compounds to illustrate typical interaction parameters.
| Compound | Protein | Binding Constant (K) (M⁻¹) | Quenching Mechanism | Probable Binding Site |
|---|---|---|---|---|
| Methyl Benzoate Derivative I | BSA | ~10⁴ | Static | Hydrophobic cleft near Trp residues |
| Methyl Benzoate Derivative II | BSA | ~10⁴ | Static | Hydrophobic cleft near Trp residues |
| 4-Hydroxybenzoic acid (4-HBA) | HSA | Not specified | Static | Not specified |
Elucidation of Enzyme Inhibition or Activation Mechanisms at a Molecular Level
The benzoic acid scaffold is a common feature in many enzyme inhibitors. Depending on the substitution pattern, these molecules can target a wide range of enzymes through various inhibition mechanisms, including competitive, noncompetitive, and uncompetitive inhibition. khanacademy.org
For instance, various benzoic acid derivatives have been investigated as protease inhibitors. In silico studies have explored their potential to bind to the active site of the SARS-CoV-2 main protease, a cysteine protease crucial for viral replication. nih.gov The mechanism often involves the carboxylate group forming key interactions with amino acid residues in the active site, preventing the natural substrate from binding.
In other contexts, compounds containing a 2,6-disubstituted phenyl ring, structurally related to this compound, have been identified as potent kinase inhibitors. The N-(2-chloro-6-methyl-phenyl) moiety is a key component of Dasatinib, a dual Src/Abl kinase inhibitor. nih.gov This fragment binds in the ATP-binding pocket of the kinases, acting as a competitive inhibitor.
The specific inhibitory potential of this compound against enzymes like serine proteases, tyrosinase, or metalloproteases such as neurolysin and ACE has not been extensively documented. However, the general principles of enzyme inhibition by small molecules suggest that its carboxylic acid and ester groups could potentially interact with active site residues. The nature of the inhibition would depend on whether the molecule binds to the free enzyme (competitive), the enzyme-substrate complex (uncompetitive), or both (mixed/noncompetitive). nih.govnih.gov
Studies on Receptor Binding and Ligand-Target Interactions (Mechanistic)
Beyond enzyme inhibition, the benzoic acid framework is instrumental in designing ligands that bind to various biological receptors and proteins, modulating their function. A notable example is its use in developing inhibitors of protein-protein interactions (PPIs), which are crucial for many cellular processes.
Derivatives of 2,5-substituted benzoic acid have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are key members of the Bcl-2 family. nih.gov These proteins are often overexpressed in cancer cells, promoting survival. The benzoic acid-based inhibitors act as "BH3 mimetics," mimicking the binding of pro-apoptotic BH3-only proteins to a hydrophobic groove on the surface of Mcl-1 and Bfl-1. Mechanistically, the carboxylic acid group of the inhibitor typically forms a salt bridge with a conserved arginine residue within this binding groove, anchoring the ligand. Other substituents on the phenyl ring are optimized to occupy adjacent hydrophobic pockets (termed p2, p3, etc.), mimicking the side chains of the natural BH3 peptide. nih.gov This targeted binding prevents the anti-apoptotic proteins from sequestering their pro-apoptotic partners, thereby restoring the cell's ability to undergo apoptosis.
While this compound itself has not been characterized as a receptor ligand, its structure provides a starting point for designing molecules that could engage in such specific, high-affinity interactions within well-defined binding pockets.
Modulation of Key Biochemical Pathways
By interacting with key enzymes or proteins, small molecules can modulate entire biochemical pathways. The effects of benzoic acid derivatives have been observed in pathways related to cancer, inflammation, and metabolism.
For example, the fat mass and obesity-associated protein (FTO) is an RNA demethylase that plays a role in leukemogenesis and is a target of tricyclic benzoic acid inhibitors. researchgate.net By inhibiting FTO, these compounds can alter the landscape of RNA methylation, affecting gene expression pathways that are critical for the proliferation of acute myeloid leukemia (AML) cells.
Similarly, inhibitors of 12-lipoxygenase (12-LOX), an enzyme involved in producing inflammatory signaling molecules, have been developed from benzenesulfonamide (B165840) scaffolds containing benzoic acid-related fragments. nih.gov Inhibition of 12-LOX can downregulate pathways involved in inflammation, platelet aggregation, and cell proliferation, which are implicated in conditions like diabetes, thrombosis, and cancer. nih.gov
The potential for this compound to modulate pathways like the proteostasis network or cell cycle progression would depend on its ability to specifically engage with a critical node in these networks. For instance, if it were to inhibit a kinase involved in cell cycle checkpoints or a protein involved in the ubiquitin-proteasome system, it could have downstream effects on these complex cellular processes.
Structure-Activity Relationship (SAR) Studies for Targeted Biological Functions at a Molecular Level
Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a potent and selective modulator of a biological target. For benzoic acid derivatives, SAR studies have revealed several key principles at the molecular level.
Role of the Carboxylic Acid: The carboxyl group is often essential for activity, acting as a key hydrogen bond donor/acceptor or forming a charge-based interaction (salt bridge) with basic residues like arginine or lysine (B10760008) in a binding site. nih.goviomcworld.com Its position on the ring is critical for proper orientation.
Substitution Pattern: The placement of other substituents on the phenyl ring dictates the molecule's potency and selectivity.
Steric Effects: The size and shape of substituents determine how well the molecule fits into a binding pocket. For example, in local anesthetics derived from benzoic acid, bulky groups can enhance binding to channel receptor proteins. pharmacy180.com
Electronic Effects: Electron-withdrawing or electron-donating groups can alter the pKa of the carboxylic acid and the electron density of the aromatic ring, influencing binding affinity and reactivity. pharmacy180.com
Hydrophobicity: Adding hydrophobic groups can enhance binding to non-polar pockets on a protein surface. In the development of Mcl-1/Bfl-1 inhibitors, extending a hydrophobic moiety to occupy the 'p2' pocket was a key strategy for increasing potency. nih.gov
In the context of this compound, the ortho-methyl group and meta-methoxycarbonyl group create a specific substitution pattern. SAR studies on related kinase inhibitors show that the ortho-methyl group can be crucial for forcing a specific conformation that enhances binding affinity. nih.gov The ester group, being a hydrogen bond acceptor, could also contribute to binding or be modified to explore interactions in different regions of a target site.
Table 2: General SAR Principles for Benzoic Acid Derivatives
| Structural Feature | General Role in Molecular Interaction | Example Application |
|---|---|---|
| Carboxylic Acid Group | Forms key hydrogen bonds or salt bridges with protein residues (e.g., Arginine). | Anchoring moiety for Mcl-1 inhibitors nih.gov |
| Aromatic Ring | Provides a rigid scaffold for positioning other functional groups; engages in hydrophobic or π-stacking interactions. | Core structure for anti-sickling agents iomcworld.com |
| Ortho/Para Substituents | Can enhance activity through electronic effects (e.g., electron-donating groups increasing electron density). | Potentiation of local anesthetic activity pharmacy180.com |
| Hydrophobic Groups | Occupy non-polar pockets in the target's binding site to increase affinity. | Phenylsulfonamide moiety in Mcl-1/Bfl-1 inhibitors nih.gov |
| Methyl Groups | Can provide favorable steric interactions or restrict bond rotation to lock in an active conformation. | 2-methyl-phenyl fragment in kinase inhibitors nih.gov |
Emerging Applications in Materials Science and Industrial Chemical Processes for 3 Methoxycarbonyl 2 Methylbenzoic Acid
Role as a Monomer or Cross-linking Agent in Polymer Chemistry
There is currently no available scientific literature or patent data detailing the use of 3-(Methoxycarbonyl)-2-methylbenzoic acid as a monomer for polymerization or as a cross-linking agent. The bifunctional nature of the molecule, containing both a carboxylic acid and an ester group, theoretically allows for its participation in condensation polymerization reactions, such as the formation of polyesters or polyamides. However, no specific examples, reaction conditions, or resulting polymer properties have been reported.
Development of Functional Materials and Specialty Chemicals
The application of this compound as a precursor or building block for the synthesis of functional materials or specialty chemicals is not documented in the available research. While related benzoic acid derivatives are utilized in various fields—for instance, 3-Methoxy-2-methylbenzoic acid is used in the preparation of catalysts for asymmetric synthesis—no such applications have been cited for this compound itself.
Optimization of Industrial Scale-Up Processes for Economical and Efficient Production
No information regarding the industrial-scale production or process optimization for this compound is available. Synthesis methods for related isomers, such as 2-methyl-3-methoxy benzoic acid, have been patented, outlining specific catalysts and reaction conditions. For example, one patented method describes the synthesis of an isomer starting from 3-chloro-o-xylene using a cobalt-manganese-bromine composite catalyst. However, a scalable, economical, and efficient production process specifically for this compound has not been described in the public domain.
Environmental and Sustainable Aspects of Production and Application (Green Chemistry)
There is no research available concerning the environmental impact, sustainability, or green chemistry aspects of the production and use of this compound. Principles of green chemistry, such as atom economy, use of renewable feedstocks, or development of biodegradable materials derived from this compound, have not been a subject of published studies.
Future Research Directions and Opportunities for 3 Methoxycarbonyl 2 Methylbenzoic Acid
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The production of fine chemicals is increasingly scrutinized through the lens of environmental impact and economic viability. Future research into the synthesis of 3-(Methoxycarbonyl)-2-methylbenzoic acid should prioritize the development of green and efficient methodologies. Current synthetic approaches often rely on conventional methods that may involve harsh conditions or petroleum-derived starting materials. A forward-looking research agenda would focus on sustainable alternatives.
Key research objectives should include:
Exploration of Renewable Feedstocks: A significant opportunity lies in utilizing biomass-derived platform chemicals. For instance, research could investigate pathways from lignin-based benzoic acid derivatives, which would provide a more sustainable and eco-friendly route for production. rsc.org This aligns with a broader trend of moving away from fossil fuel dependency in the chemical industry.
Process Optimization and Green Chemistry: There is a need to develop synthetic methods that operate at lower temperatures and pressures, thereby reducing energy consumption. google.com The principles of green chemistry, such as atom economy, use of safer solvents, and catalytic reactions, should be central to the design of new synthetic strategies. Exploring biocatalysis or microbial fermentation processes could offer a highly sustainable alternative to traditional chemical synthesis. mdpi.com
Catalyst Development: Investigating novel catalytic systems, including heterogeneous catalysts for easier separation and reuse, could dramatically improve the efficiency and cost-effectiveness of the synthesis. This includes exploring composite catalysts that have demonstrated high conversion rates and yields in the synthesis of other substituted benzoic acids. google.com
Table 1: Potential Strategies for Sustainable Synthesis
| Research Strategy | Key Objectives | Potential Impact |
|---|---|---|
| Renewable Feedstocks | Synthesize the target molecule from lignin (B12514952) or other biomass-derived precursors. | Reduces reliance on petrochemicals; improves the environmental profile of the compound. |
| Green Catalysis | Develop highly efficient and recyclable catalysts (e.g., enzymatic, heterogeneous) for key reaction steps. | Increases yield, lowers energy consumption, and minimizes waste generation. |
| Process Intensification | Investigate continuous flow reactions or microwave-assisted synthesis. | Shortens reaction times, improves safety, and allows for easier scalability. |
Deeper Mechanistic Understanding of its Chemical and Biological Reactivity
A thorough understanding of a molecule's reactivity is fundamental to harnessing its potential. For this compound, its bifunctional nature—possessing both a hydrogen bond donor (carboxylic acid) and acceptor (ester carbonyl)—is of particular interest. Future research should aim to elucidate the interplay between these functional groups and their interactions with other chemical and biological systems.
Areas for mechanistic investigation include:
Intramolecular Interactions: Studies are needed to determine how the ortho-positioning of the methyl and methoxycarbonyl groups influences the acidity and reactivity of the carboxylic acid. This includes investigating potential intramolecular hydrogen bonding or steric effects that dictate the molecule's preferred conformation and reactivity profile.
Solution-State Behavior: Understanding how the molecule behaves in different solvents is crucial for its application in synthesis and materials science. Research combining spectroscopic methods (FTIR, NMR) and molecular dynamics simulations can reveal the nature of self-association, such as the formation of hydrogen-bonded dimers, and interactions with solvent molecules. ucl.ac.uk This knowledge is critical for controlling processes like crystallization and reaction kinetics. ucl.ac.uk
Catalytic Activity: Inspired by related substituted benzoic acids used in catalysis, research could explore the potential of this compound or its derivatives as organocatalysts. chemicalbook.comsemanticscholar.org Mechanistic studies would be essential to understand the catalytic cycle, identify active species, and optimize catalyst design for specific chemical transformations.
Unexplored Applications in Emerging Fields of Chemistry
While currently utilized primarily as a chemical intermediate, the distinct structural features of this compound suggest it could be a valuable component in several emerging fields of chemistry. Its bifunctional nature makes it an attractive scaffold for creating more complex and functional molecules.
Promising areas for application-focused research include:
Proximity-Inducing Molecules: The field of induced proximity, which uses bifunctional molecules to bring two proteins together, is revolutionizing drug discovery. nih.gov The compound could serve as a fragment or starting point for the design of novel molecules like Proteolysis-Targeting Chimeras (PROTACs). nih.govresearchgate.net One functional group could be modified to bind to a target protein, while the other is linked to a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of disease-causing proteins. researchgate.netwuxibiology.com
Materials Science: Substituted benzoic acids are finding use as building blocks for advanced materials. Future work could explore the incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). semanticscholar.org Its specific geometry and functional groups could be used to tune the pore size, surface chemistry, and functional properties of these crystalline materials for applications in gas storage, separation, or catalysis.
Functional Polymers and Dyes: Drawing parallels from structurally similar compounds, this molecule could be used to synthesize highly branched polymers or serve as a key component in the development of novel functional dyes. guidechem.com The aromatic core and reactive handles provide opportunities for creating materials with unique optical or electronic properties.
Advanced Computational-Experimental Integration in Research
The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating chemical research. grnjournal.us Applying this integrated approach to this compound can guide the discovery of new synthetic routes, provide deep mechanistic insights, and predict novel applications before committing significant laboratory resources.
Future research should leverage this integration in the following ways:
Reaction Prediction and Mechanism Elucidation: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model potential synthetic pathways, calculate transition state energies, and predict reaction outcomes. rsc.org This can help identify the most promising conditions for sustainable synthesis and provide a molecular-level understanding of reaction mechanisms that is often difficult to obtain experimentally. grnjournal.usmdpi.com
Discovery of Novel Applications: Computational tools can be used to screen for potential interactions with biological targets, suggesting its utility as a fragment in drug design. numberanalytics.com Similarly, molecular dynamics and multiscale modeling can predict how the molecule will assemble into larger structures, guiding the design of new materials with desired properties. numberanalytics.com
Automated Reaction Discovery: Advanced algorithms and machine learning can be employed to explore unknown reaction pathways systematically, potentially uncovering novel transformations and applications for the compound without prior human knowledge of the products. mit.edu This data-driven approach, combined with targeted experiments, represents a frontier in chemical methodology development. rsc.org
Table 2: Computational Approaches and Their Applications
| Computational Method | Research Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate reaction mechanisms; calculate spectroscopic properties. mdpi.com | Accurate energy profiles for synthetic routes; validation of experimental spectroscopic data. ucl.ac.uk |
| Molecular Dynamics (MD) | Simulate behavior in solution; model self-assembly. numberanalytics.com | Understanding of solvent effects and aggregation; prediction of crystal packing. |
| Machine Learning (ML) | Predict reaction outcomes; screen for biological activity. mdpi.comnumberanalytics.com | Accelerated optimization of synthetic conditions; identification of potential drug targets. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model interactions with large systems (e.g., enzymes). | Insight into potential biocatalytic applications or mechanisms of biological activity. |
Q & A
Q. What are the key considerations for synthesizing 3-(Methoxycarbonyl)-2-methylbenzoic acid with high yield and purity?
To optimize synthesis, focus on:
- Reagent selection : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with catalysts (e.g., DMAP) for esterification or amidation steps .
- Reaction conditions : Control temperatures (typically 0–25°C for coupling reactions) and solvent systems (e.g., dichloromethane or THF) to minimize side products .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate the pure compound .
Q. How does solvent choice affect the solubility of this compound in organic media?
Solubility depends on solvent polarity and hydrogen-bonding capacity. For substituted benzoic acids:
- Polar solvents (e.g., ethanol, THF): Higher solubility due to interactions with the carboxylic acid and methoxycarbonyl groups.
- Non-polar solvents (e.g., hexane): Poor solubility.
- Abraham model parameters : The compound’s descriptors (e.g., S = 0.840, A = 0.420) predict log solubility ratios in alcohols, ethers, and esters .
| Solvent Type | log10(S) (Predicted) |
|---|---|
| Ethanol | -1.2 to -0.8 |
| THF | -0.5 to -0.3 |
| Hexane | < -3.0 |
Q. What spectroscopic methods are effective for characterizing the structure of this compound?
- NMR : ¹H NMR (δ 8.1–8.3 ppm for aromatic protons; δ 3.9 ppm for methoxy group) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) confirm substitution patterns .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid and ester) and 1250 cm⁻¹ (C-O of methoxy group) .
- X-ray crystallography : Resolves dihedral angles and hydrogen-bonding networks in crystalline form .
Advanced Research Questions
Q. How can computational models predict the solubility and partitioning behavior of this compound?
The Abraham solvation model uses descriptors (E, S, A, B, L) to calculate partition coefficients (log P) and solubility in solvent mixtures. For example:
Q. How to design multi-step synthetic routes for derivatives of this compound?
Example route for amide derivatives:
Step 1 : Couple 2-methylbenzoic acid with methyl chloroformate to introduce the methoxycarbonyl group .
Step 2 : Activate the carboxylic acid with DCC/DMAP, then react with amines to form amides .
Step 3 : Purify via flash chromatography (silica gel, 5% methanol/DCM).
Q. Critical factors :
- Protect reactive groups (e.g., use TBDMS for hydroxyls).
- Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) .
Q. What strategies mitigate side reactions during the methoxycarbonylation of 2-methylbenzoic acid derivatives?
- Temperature control : Keep reactions below 30°C to prevent decarboxylation .
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate coupling and reduce byproducts .
- Inert atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of sensitive intermediates .
Q. How to analyze the electron-donating effects of substituents on the reactivity of this compound in electrophilic substitutions?
- Hammett σ constants : The methoxycarbonyl group (σ ~0.45) is electron-withdrawing, directing electrophiles to meta positions .
- DFT calculations : Analyze frontier molecular orbitals to predict regioselectivity in reactions like nitration or sulfonation .
Handling & Stability
Q. What are the best practices for handling and storing this compound to ensure stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
